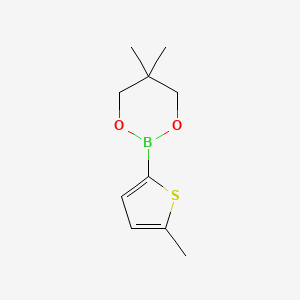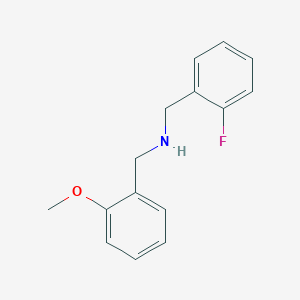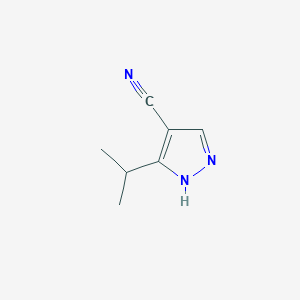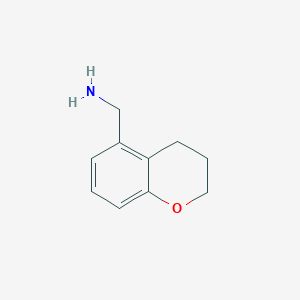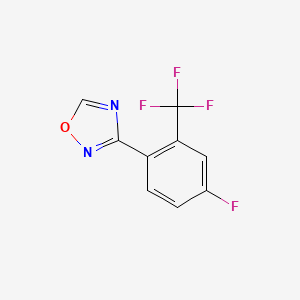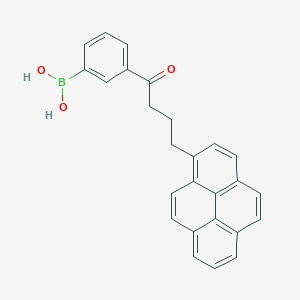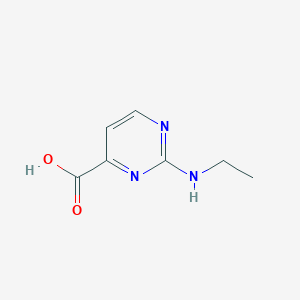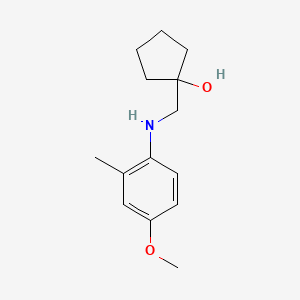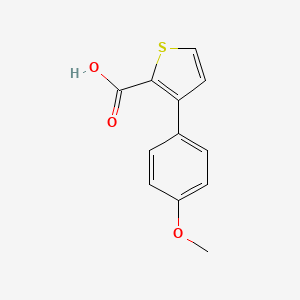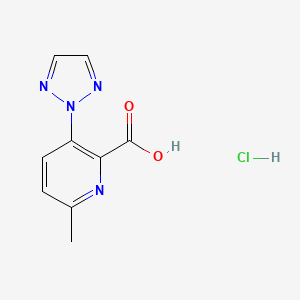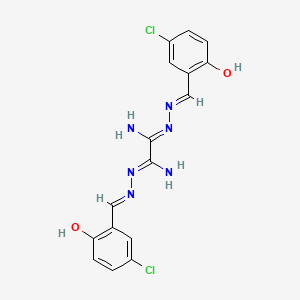
N'1,N'2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide is a synthetic organic compound characterized by the presence of two 5-chloro-2-hydroxybenzylidene groups attached to an oxalimidohydrazide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and oxalimidohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are of interest for their catalytic and magnetic properties.
作用機序
The mechanism of action of N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl and chloro groups allows for hydrogen bonding and hydrophobic interactions with target molecules, leading to inhibition of enzyme activity or disruption of DNA function .
類似化合物との比較
Similar Compounds
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)hydrazine: Similar structure but lacks the oxalimido group.
N’1,N’2-bis(2-hydroxybenzylidene)oxalimidohydrazide: Similar structure but without the chloro substituents.
Uniqueness
N’1,N’2-bis(5-chloro-2-hydroxybenzylidene)oxalimidohydrazide is unique due to the presence of both chloro and hydroxyl groups, which enhance its reactivity and potential biological activity. The oxalimidohydrazide core provides additional sites for interaction with metal ions and biological targets, making it a versatile compound for various applications .
特性
分子式 |
C16H14Cl2N6O2 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
1-N',2-N'-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6O2/c17-11-1-3-13(25)9(5-11)7-21-23-15(19)16(20)24-22-8-10-6-12(18)2-4-14(10)26/h1-8,25-26H,(H2,19,23)(H2,20,24)/b21-7+,22-8+ |
InChIキー |
LMUZAXCSJWRMCK-KVJLFNRQSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)/C=N/N=C(\N)/C(=N/N=C/C2=C(C=CC(=C2)Cl)O)/N)O |
正規SMILES |
C1=CC(=C(C=C1Cl)C=NN=C(C(=NN=CC2=C(C=CC(=C2)Cl)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
